Benzyl N-(naphthalen-2-YL)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-naphthalen-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-18(21-13-14-6-2-1-3-7-14)19-17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXYSERXDONXGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Carbamate Scaffolds in Organic and Medicinal Chemistry
The carbamate (B1207046) group, an ester of carbamic acid, is a critical structural motif in a vast array of biologically active compounds and is increasingly utilized in drug design. nih.govnih.gov Its significance can be attributed to several key features:
Structural Mimicry and Stability: Carbamates are often employed as isosteres or bioisosteres of amide bonds in peptides. nih.govacs.org This is due to their enhanced chemical and metabolic stability towards enzymatic degradation by proteases and peptidases. nih.govnih.gov This stability prolongs the half-life of drug candidates in biological systems.
Modulation of Physicochemical Properties: The carbamate functionality can influence a molecule's lipophilicity, hydrogen bonding capacity, and conformational rigidity. nih.govacs.org These properties are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. nih.govacs.org
Prodrug Strategies: Carbamates are widely used in prodrug design to mask polar functional groups, such as amines, alcohols, and phenols. nih.gov This strategy can improve a drug's oral bioavailability and allow for its targeted release at the site of action through enzymatic or chemical hydrolysis. acs.orgnih.gov
Diverse Biological Activities: Carbamate-containing molecules have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.net They are integral components of numerous approved drugs for treating a variety of conditions. nih.govresearchgate.net
Synthetic Utility: In organic synthesis, carbamates serve as versatile protecting groups for amines due to their stability under various reaction conditions and the availability of a wide range of cleavage protocols. acs.org
The following table provides a brief overview of the roles of the carbamate moiety in various applications:
| Application Area | Role of Carbamate Moiety |
| Medicinal Chemistry | Peptide bond surrogate, improving metabolic stability. nih.govacs.org |
| Modulation of physicochemical properties for better ADME. nih.govacs.org | |
| Prodrug design for enhanced bioavailability. nih.gov | |
| Direct interaction with biological targets. nih.gov | |
| Organic Synthesis | Protecting group for amines. acs.org |
| Agrochemicals | Active ingredient in pesticides and herbicides. acs.orgnih.gov |
Overview of Naphthalene Containing Compounds in Modern Chemical Biology
The naphthalene (B1677914) ring system, a bicyclic aromatic hydrocarbon, is another privileged scaffold in medicinal chemistry and chemical biology. britannica.com Its incorporation into molecular structures can significantly impact their biological activity.
Enhanced Lipophilicity and Binding: The large, hydrophobic surface area of the naphthalene moiety can enhance a molecule's lipophilicity, facilitating its passage through cell membranes. Furthermore, the extended π-system of naphthalene can engage in favorable π-π stacking interactions with aromatic amino acid residues in protein binding pockets, thereby increasing binding affinity and potency.
Fluorescent Probes: The inherent fluorescence of many naphthalene derivatives makes them valuable tools in chemical biology. They can be employed as fluorescent probes to visualize biological processes, label cellular components, or quantify enzymatic activity.
Diverse Pharmacological Profiles: Naphthalene-containing compounds have been associated with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.net For instance, certain naphthalene derivatives have been investigated for their ability to inhibit enzymes or modulate receptor function. researchgate.net
The table below summarizes some key characteristics and applications of naphthalene-containing compounds:
| Feature | Description |
| Structure | Bicyclic aromatic hydrocarbon (C₁₀H₈). britannica.com |
| Properties | Lipophilic, capable of π-π stacking, often fluorescent. |
| Applications in Chemical Biology | Scaffolds for drug design, fluorescent probes, modulators of biological targets. researchgate.net |
Research Context for Benzyl N Naphthalen 2 Yl Carbamate and Its Structural Analogues
General Strategies for the Construction of N-Aryl Carbamate Frameworks
The formation of the N-aryl carbamate linkage is a fundamental transformation with several well-established and emerging strategies. Traditional methods often involve the reaction of amines with reagents like phosgene (B1210022) or chloroformates, or the reaction of alcohols with isocyanates. nih.govacs.org Modern approaches have sought to improve upon these methods by enhancing substrate scope, employing milder conditions, and utilizing more readily available starting materials. mit.edunih.gov
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like N-aryl carbamates in a single step from three or more reactants. These reactions are valued for their atom economy and operational simplicity.
A prominent example is the three-component coupling of an amine, carbon dioxide (CO2), and an alkyl halide. organic-chemistry.org This method provides carbamates under mild conditions, often utilizing a base such as cesium carbonate to facilitate the reaction. organic-chemistry.org The use of CO2 as a C1 source is particularly attractive due to its abundance and low toxicity. nih.gov Researchers have also developed systems using organoindium reagents, imines, and acid chlorides in a copper-catalyzed three-component coupling to yield N-protected amines. organic-chemistry.org Another approach involves the reaction of arynes, generated in situ, with amines and CO2 to produce N-aryl carbamates. mdpi.com
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Product Type | Reference(s) |
| Amine | Carbon Dioxide | Alkyl Halide | Cesium Carbonate / TBAI | Alkyl Carbamate | organic-chemistry.org |
| Propargylic Alcohol | Primary Amine | Carbon Dioxide | Silver (Ag) or Copper (Cu) salts | Oxazolidinone (Cyclic Carbamate) | nih.gov |
| Aryne | Imine | Carbon Dioxide | - | Benzoxazinone (Cyclic Carbamate) | mdpi.com |
| β-Naphthol | Aldehyde | Methyl Carbamate | Various (e.g., P2O5/SiO2) | 1-Carbamatoalkyl-2-naphthol | researchgate.net |
Catalysis, particularly by transition metals like palladium and copper, has revolutionized the synthesis of N-aryl carbamates by enabling efficient C-N and C-O bond formation.
Palladium-catalyzed cross-coupling reactions are a cornerstone of this approach. A highly effective one-pot method involves the palladium-catalyzed coupling of aryl chlorides or triflates with sodium cyanate (B1221674) (NaOCN). mit.edunih.govnih.gov The in situ generated aryl isocyanate is then trapped by an alcohol to furnish the desired N-aryl carbamate. mit.eduorganic-chemistry.org This strategy is notable for its broad substrate scope, including the synthesis of important carbamate protecting groups like Fmoc and Teoc. mit.edu
Copper catalysts also play a significant role, often providing a more economical alternative. researchgate.net Copper-catalyzed Ullmann-type reactions can couple aryl halides with carbamates. Furthermore, copper-catalyzed cross-coupling of (hetero)aryl chlorides with potassium cyanate in the presence of an alcohol provides a direct route to N-(hetero)aryl carbamates. researchgate.netorganic-chemistry.org Metal-free approaches have also been developed, such as the use of aryl(TMP)iodonium salts for the N-arylation of carbamates, which leverages the metal-like reactivity of iodine(III). nih.gov
| Coupling Partners | Catalyst System | Key Features | Product | Reference(s) |
| ArX (X=Cl, OTf), NaOCN, ROH | Pd2(dba)3 / Ligand | One-pot synthesis via in-situ isocyanate formation. Broad alcohol scope. | N-Aryl Carbamate | mit.edunih.govnih.gov |
| (Hetero)aryl-Cl, KOCN, ROH | CuI / Ligand | Economical catalyst, suitable for heteroaryl substrates. | N-(Hetero)aryl Carbamate | researchgate.netorganic-chemistry.org |
| Carbamate, Arylboronic Acid | Cu(OAc)2 | Mild, room temperature conditions for N-arylation. | N-Aryl Carbamate | organic-chemistry.org |
| Carbamate, Aryl(TMP)iodonium salt | None (Metal-free) | Uses hypervalent iodine reagent for arylation. | N-Aryl Carbamate | nih.gov |
| Amine, CO, O2, Alcohol | Palladium / Iodide | Oxidative carbonylation of amines. | Carbamate | rsc.org |
Directed ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.govnumberanalytics.com The aryl O-carbamate group, particularly the N,N-diethylcarbamate, is one of the most effective directed metalation groups (DMGs). acs.orgnih.gov
In the DoM process, the carbamate group's heteroatoms coordinate to a strong base, typically an organolithium reagent, directing deprotonation at the adjacent ortho position. nih.gov The resulting aryllithium species can then be trapped with a wide variety of electrophiles to introduce substituents with high regioselectivity. nih.gov While this strategy applies to O-carbamates (Ar-O-CONR2), the principles are crucial for understanding how carbamate functionalities can control aromatic substitution patterns, which is relevant for the derivatization of carbamate-containing naphthalene systems. nih.govresearchgate.net The DoM strategy has been used to synthesize a diverse range of polycyclic and bioactive compounds. acs.orgnih.gov
Targeted Synthetic Routes towards this compound and Related Naphthalene Derivatives
The specific synthesis of this compound (also known as 2-(Cbz-amino)-naphthalene) is typically achieved through a standard nucleophilic substitution reaction. nih.gov This involves the reaction of 2-naphthylamine (B18577) with benzyl chloroformate.
The general procedure consists of dissolving 2-naphthylamine in a suitable solvent, often with a base such as triethylamine (B128534) or sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct. google.comchemicalbook.com Benzyl chloroformate is then added, usually at a controlled temperature, to yield the target carbamate. This method is a specific application of the broader Schotten-Baumann reaction conditions.
An analogous method has been described for the preparation of N-methyl-2-naphthyl carbamate, where 2-naphthol (B1666908) is reacted with sodium hydroxide and a carbamoyl (B1232498) chloride in an aqueous phase. google.com Multi-component reactions have also been employed to synthesize related naphthalene derivatives, such as the one-pot reaction of 2-naphthol, aldehydes, and carbamates to produce 1-carbamatoalkyl-2-naphthols. researchgate.net
Derivatization Pathways and Modifications of the this compound Core Structure
Once the this compound core is formed, it can undergo further chemical modifications. These derivatizations can be targeted at the benzyl group, the carbamate linkage, or the naphthalene moiety to produce a library of related compounds. For instance, the carbamate nitrogen can potentially be alkylated, although this is less common. The benzyl group can be removed via hydrogenolysis to reveal the free amine, which can then be further functionalized.
The naphthalene ring of this compound is susceptible to further functionalization, primarily through electrophilic aromatic substitution. The carbamate group (-NHCbz) is an ortho-, para-directing group, although it is deactivating due to the electron-withdrawing nature of the carbonyl moiety. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to occur at the C1 and C3 positions of the naphthalene ring.
Studies on related N-aryl carbamate systems demonstrate various synthetic modifications. For example, N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide has been used as a scaffold, where the hydroxyl group on the naphthalene ring is subsequently reacted with various isocyanates to form a second carbamate linkage. researchgate.net Research on naphthalene analogues of combretastatins has shown that the naphthalene ring can serve as a surrogate for other phenyl rings in bioactive compounds, highlighting its importance in medicinal chemistry and the potential for its substitution to modulate activity. nih.gov The synthesis of various substituted 1-[(phenyl)carbamoyl]naphthalen-2-yl carbamates has been extensively explored, demonstrating the feasibility of introducing diverse functional groups onto the naphthalene system as part of a larger molecular framework. researchgate.net
Chemical Modifications on the Benzyl Moiety
The benzyl moiety of benzyl carbamates offers several sites for chemical modification, including the aromatic ring and the benzylic carbon (the CH2 group). These modifications can alter the compound's properties and reactivity, particularly the stability of the carbamate linkage.
Research into substituted benzyl carbamates has demonstrated that the introduction of functional groups onto the benzyl ring can significantly influence reaction kinetics. For instance, in a study of 4-nitrobenzyl carbamates, the rate of fragmentation of the corresponding hydroxylamines was found to be dependent on the electronic nature of substituents on the benzyl ring. nih.gov Electron-donating groups on the benzyl ring were shown to accelerate the fragmentation, which is consistent with a mechanism involving the stabilization of a developing positive charge on the benzylic carbon. nih.gov This relationship was quantified, showing a clear correlation between the substituent's Hammett parameter (σ) and the reaction half-life. nih.gov
Beyond the aromatic ring, the benzylic carbon atom itself can be functionalized. The carbamate group can activate the adjacent benzylic protons, making them acidic enough for deprotonation by a strong base, such as sec-butyllithium (B1581126) (sec-BuLi), to form a benzylic carbanion. total-synthesis.comorganic-chemistry.org This lithiated intermediate is a versatile nucleophile that can react with various electrophiles, enabling the introduction of new substituents at the benzylic position. total-synthesis.com For example, the introduction of a silyl (B83357) group at the benzylic position has been shown to control the regioselectivity of subsequent reactions with α,β-unsaturated electrophiles, favoring conjugate (1,4) addition. total-synthesis.com
Below is a table summarizing representative modifications on the benzyl moiety of carbamate analogues.
| Modification Type | Reagents/Conditions | Moiety Targeted | Outcome/Significance |
| Ring Substitution | In situ chloroformate formation with substituted benzyl alcohols | Aromatic Ring | Synthesis of various 2- and 3-substituted 4-nitrobenzyl carbamates to study electronic effects on reaction rates. nih.gov |
| Benzylic Lithiation | sec-BuLi in ether | Benzylic Carbon | Generates a benzylic carbanion, which can be quenched with electrophiles (e.g., acetone) for further functionalization. organic-chemistry.org |
| Benzylic Silylation | Base followed by silylating agent (e.g., TMS-Cl) | Benzylic Carbon | Introduction of a silyl group can direct the regioselectivity of subsequent addition reactions. total-synthesis.com |
Transformations and Cleavage Mechanisms of the Carbamate Linkage
The carbamate linkage in this compound analogues is a key functional group, primarily known for its role as a protecting group for amines. Its cleavage, or deprotection, is a fundamental transformation, but other reactions that modify the linkage without complete cleavage are also possible.
Transformations of the Carbamate Linkage
While cleavage is more common, the carbamate group can undergo transformations that alter its structure. One such reaction is transcarbamation, where the benzyl alcohol portion of the carbamate is exchanged for a different alcohol. A method has been described for the conversion of benzyl carbamates into methyl or ethyl carbamates using potassium carbonate in the corresponding alcohol (methanol or ethanol) under heating. chemrxiv.org This process allows for the interchange of the alkoxy moiety of the carbamate. chemrxiv.org Under slightly different conditions, using isopropyl alcohol, benzyl carbamates can also be converted into amides. chemrxiv.org
Cleavage Mechanisms of the Carbamate Linkage
The removal of the benzyloxycarbonyl (Cbz or Z) group is a crucial step in many synthetic sequences. A variety of methods exist, each with a distinct mechanism, allowing for selective deprotection under different conditions.
Hydrogenolysis: This is one of the most common and mildest methods for Cbz group cleavage. masterorganicchemistry.com The reaction is typically carried out using hydrogen gas (H₂) and a palladium catalyst, often on a carbon support (Pd/C). total-synthesis.commasterorganicchemistry.comacsgcipr.org The mechanism involves the catalytic reduction of the benzyl C-O bond, releasing the free amine via an unstable carbamic acid intermediate, which spontaneously decarboxylates. total-synthesis.com Toluene (B28343) is formed as a byproduct. total-synthesis.comacsgcipr.org Catalytic transfer hydrogenation, which uses an alternative hydrogen source like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) instead of H₂ gas, can also be employed. acsgcipr.org Notably, the hydrogenolysis of a 2-naphthylmethyl carbamate (a close analogue to the title compound) has been shown to be highly efficient. acs.orgnih.gov
Acidic Cleavage: While stable to mild acid, the Cbz group can be cleaved under harsh acidic conditions, such as with strong acids like hydrogen bromide (HBr) or hydrogen chloride (HCl). total-synthesis.comcommonorganicchemistry.com The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack (e.g., by a bromide ion) on the benzylic carbon in an SN2-type reaction, or by an SN1-type cleavage to form a stable benzyl cation. total-synthesis.com More recently, a combination of a Lewis acid (AlCl₃) and a fluorinated solvent (HFIP) has been reported for the selective deprotection of N-Cbz groups at room temperature. acs.org
Reductive Cleavage: Certain reducing agents can cleave the Cbz group under non-hydrogenolytic conditions. For example, samarium(II) iodide (SmI₂) in the presence of triethylamine (Et₃N) and water has been used to cleave electron-poor benzyl carbamates, such as the 3,5-bis(trifluoromethyl)benzylcarbamate. nih.gov
Other Methods: A range of other reagents can effect cleavage. Nucleophilic reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) or 2-mercaptoethanol (B42355) have been reported for carbamate removal. organic-chemistry.org Additionally, radical cleavage using tributylstannyl radicals has been shown to selectively deprotect N-Cbz derivatives of amides and nitrogen-containing heteroaromatic rings. acs.org For specifically substituted carbamates, such as 4-acetoxybenzyl N-phenylcarbamates, cleavage can proceed through a 1,6-elimination mechanism upon hydrolysis of the ester. arkat-usa.org
The table below summarizes key conditions for the transformation and cleavage of the benzyl carbamate linkage.
| Reaction Type | Reagents and Conditions | Mechanism/Notes |
| Transcarbamation | K₂CO₃, primary alcohol (e.g., MeOH, EtOH), heat | Interchange of the benzyl alcohol moiety for another alcohol. chemrxiv.org |
| Conversion to Amide | K₂CO₃, isopropyl alcohol, heat | Transformation of the carbamate functional group into an amide. chemrxiv.org |
| Hydrogenolysis | H₂, Pd/C | Catalytic cleavage of the benzyl C-O bond, liberates toluene and CO₂. total-synthesis.comacsgcipr.org |
| Acidic Cleavage | HBr in Acetic Acid; AlCl₃ in HFIP | Protonation of the carbamate followed by SN1 or SN2 displacement. total-synthesis.comacs.org |
| Reductive Cleavage | SmI₂-Et₃N-H₂O | Effective for electron-deficient benzyl carbamates. nih.gov |
| Nucleophilic Cleavage | TBAF in THF; 2-Mercaptoethanol, K₃PO₄ | Direct nucleophilic attack on the carbamate. organic-chemistry.org |
| Radical Cleavage | Bu₃SnH, AIBN (initiator) | Radical-mediated cleavage, selective for N-Cbz on amides/heterocycles. acs.org |
| 1,6-Elimination | Base-catalyzed hydrolysis (for 4-hydroxybenzyl derivatives) | Triggered cleavage that releases the amine, CO₂, and a quinone methide intermediate. arkat-usa.org |
Spectroscopic Analysis in Elucidating Molecular Architecture and Conformational Dynamics
Spectroscopic techniques are fundamental in determining the molecular structure and understanding the conformational dynamics of carbamates. Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms and the nature of the chemical bonds within the molecule.
For N-aryl carbamates, IR spectroscopy is particularly useful for identifying key functional groups. The carbamate group exhibits characteristic absorption bands: the N-H stretching vibration typically appears in the region of 3300-3400 cm⁻¹, the carbonyl (C=O) stretching vibration is observed around 1700-1745 cm⁻¹, and the N-H bending vibration is found near 1610 cm⁻¹. rsc.org The C-N stretching vibration can also be identified, typically in the 1200-1350 cm⁻¹ range. rsc.org
¹H NMR spectroscopy provides information on the electronic environment of protons in the molecule. For a compound like this compound, one would expect to see distinct signals for the benzylic protons (O-CH₂), the N-H proton, and the protons of the benzyl and naphthyl aromatic rings. The delocalization of the nitrogen lone pair can lead to hindered rotation around the C-N bond, which may result in the appearance of distinct syn and anti rotamers in the NMR spectrum at low temperatures. nd.eduacs.org In many N-aryl systems, these rotamers can be directly observed and their populations quantified. acs.orgnd.edu
Table 1: Expected Spectroscopic Data for this compound (Based on representative data for similar carbamates rsc.org)
| Spectroscopic Technique | Functional Group / Proton | Expected Wavenumber (cm⁻¹) / Chemical Shift (ppm) |
|---|---|---|
| FTIR | N-H Stretch | 3300 - 3400 |
| C=O Stretch | 1700 - 1745 | |
| N-H Bend | ~1610 | |
| C-N Stretch | 1200 - 1350 | |
| ¹H NMR | N-H | Variable, broad signal |
| O-CH₂ (Benzylic) | ~5.1 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations have become an indispensable tool for probing the electronic structure and predicting the reactivity of molecules like N-aryl carbamates. These theoretical methods complement experimental findings and provide insights that are often difficult to obtain through experimentation alone.
Density Functional Theory (DFT) is a widely used computational method for investigating the properties of organic molecules. scirp.orgresearchgate.net For N-aryl carbamate systems, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311+G(d,p), have been successfully employed to optimize molecular geometries and compute vibrational frequencies. scirp.orgresearchgate.netscirp.orgnih.govnih.gov These calculations allow for the prediction of bond lengths, bond angles, and other geometric parameters, which can then be compared with experimental data, for instance from X-ray crystallography, to validate the theoretical model. nih.gov
The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the electronic properties and chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to profile the molecule's reactivity. nih.gov These include:
Chemical Potential (μ): Describes the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to charge transfer.
Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge.
While specific calculations for this compound were not found, the following table presents data for a related Schiff base containing a benzyl group, calculated at the B3LYP/6-31G+(d,p) level, to serve as a representative example. nih.gov
Table 2: Representative FMO Energies and Global Reactivity Descriptors (Based on data for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov)
| Parameter | Symbol | Formula | Value (eV) |
|---|---|---|---|
| HOMO Energy | E_HOMO | - | -7.28 |
| LUMO Energy | E_LUMO | - | -4.92 |
| Energy Gap | ΔE | E_LUMO - E_HOMO | 2.36 |
| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -6.10 |
| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 1.18 |
| Chemical Softness | S | 1 / (2η) | 0.42 |
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MESP map illustrates regions of negative potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For carbamates, the most negative potential is generally located around the highly electronegative carbonyl oxygen atom, while positive potentials are found around the amide and other hydrogen atoms. nih.govnih.gov This distribution highlights the carbonyl oxygen as a primary site for interactions with electrophiles and hydrogen bond donors.
Theoretical and Experimental Studies on Carbamate Amide Resonance and Rotational Barriers
A key feature of the carbamate group is the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group, a phenomenon known as amide resonance. mdpi.com This resonance imparts a partial double-bond character to the C-N bond, which restricts free rotation and can lead to the existence of planar syn and anti conformers. masterorganicchemistry.com
The energy barrier to this rotation is a critical parameter that has been studied extensively through both experimental (e.g., variable temperature NMR) and theoretical methods. researchgate.netnih.gov For typical N-alkylcarbamates, this rotational barrier is around 16 kcal/mol. nd.edunih.gov However, in N-aryl carbamates, this barrier is significantly lower. For instance, the rotational barrier in an N-phenylcarbamate was determined to be approximately 12.5 kcal/mol. acs.orgnih.gov This lowering of the barrier is attributed to the electronic effects of the aryl group. Electron-withdrawing groups on the N-aryl ring tend to decrease the rotational barrier further by increasing the single-bond character of the C(carbonyl)-N bond. researchgate.netnih.gov Conversely, electron-donating groups can increase the barrier. nd.edu Given that this compound is an N-aryl carbamate, its rotational barrier is expected to be in this lower range, influenced by the electronic nature of the naphthalene ring system.
Table 3: Comparison of C-N Rotational Barriers
| Compound Type | Rotational Barrier (ΔG‡) | Reference(s) |
|---|---|---|
| N-Alkylcarbamate | ~16 kcal/mol | nd.edunih.gov |
| N-Phenylcarbamate | ~12.5 kcal/mol | acs.orgnih.gov |
Biological Activities and Mechanistic Insights of N Naphthalenyl Carbamate Analogues
In Vitro Enzyme Inhibition and Target Engagement Studies
N-naphthalenyl carbamate (B1207046) analogues have been investigated for their ability to inhibit key enzymes implicated in neurodegenerative diseases and cancer. These studies provide crucial insights into their potency, selectivity, and mechanism of action at a molecular level.
The carbamate moiety is a well-established pharmacophore for inhibiting cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Inhibition of these enzymes increases the concentration of the neurotransmitter acetylcholine (B1216132) in the brain, which is a therapeutic approach for Alzheimer's disease. nih.gov Carbamates typically act as pseudo-irreversible inhibitors by forming a carbamylated complex with the serine residue in the enzyme's active site, which is hydrolyzed much more slowly than the acetylated enzyme. nih.govresearchgate.net
Studies on various carbamate derivatives have demonstrated a range of potencies and selectivities. Generally, many carbamate compounds show a stronger inhibitory effect on BChE compared to AChE. nih.govarkat-usa.org For instance, a series of substituted benzyl (B1604629) N-phenylcarbamates showed IC50 values ranging from 199-535 µM for AChE and a more potent range of 21-177 µM for BChE. arkat-usa.org
Naphthalene-containing carbamates have shown particular promise as selective BChE inhibitors. In one study, phenyl carbamates with a naphthalene (B1677914) group were found to be three times more active against BChE than the standard drug rivastigmine (B141). dk-chem.pl Specifically, certain benzyl carbamate analogues have been identified as highly selective BChE inhibitors. dk-chem.pl Further research into sulfonamide-based benzyl carbamates revealed derivatives with up to 9-fold greater BChE inhibition than rivastigmine and a selectivity index (AChE IC50 / BChE IC50) as high as 34. mdpi.com
Table 1: Cholinesterase Inhibitory Activity of Selected Carbamate Analogues
| Compound Class | Target Enzyme | IC50 Range (µM) | Selectivity | Reference |
|---|---|---|---|---|
| Substituted Benzyl N-phenylcarbamates | AChE | 199 - 535 | Preferential for BChE | arkat-usa.org |
| BChE | 21 - 177 | arkat-usa.org | ||
| Salicylanilide (B1680751) N,N-disubstituted carbamates | AChE | > 38.98 | Preferential for BChE | mdpi.com |
| BChE | 1.60 - 311.0 | mdpi.com | ||
| Benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates | AChE | > 148 | Highly selective for BChE | mdpi.com |
| BChE | 4.33 - 112.21 | mdpi.com |
The inhibition of protein kinases is a cornerstone of modern cancer therapy. nih.gov Aberrant activity of kinases like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) can drive tumor cell proliferation and survival. nih.gov While specific data on the direct inhibition of EGFR and HER2 by Benzyl N-(naphthalen-2-YL)carbamate is limited in the provided context, the naphthalene scaffold is a key component of known kinase inhibitors. nih.gov
For example, novel naphthalene-based diarylamides have been designed as pan-Raf kinase inhibitors, demonstrating potent activity against B-Raf and c-Raf enzymes, which are crucial components of the MAPK signaling pathway downstream of EGFR. nih.gov The design of such compounds often involves targeting the ATP-binding site of the kinase domain. nih.gov The demonstrated success of the naphthalene moiety in other kinase inhibitors suggests its potential as a scaffold for developing new EGFR or HER2 inhibitors. Lapatinib, a dual tyrosine kinase inhibitor of both EGFR and HER2, is an example of a clinically relevant drug for certain cancers, highlighting the therapeutic validity of this target class. nih.gov
In Vitro Cellular Activity Profiling: Antiproliferation and Apoptosis Induction
The naphthalene ring is a common feature in compounds with potent anticancer properties. researchgate.netnih.gov Analogues incorporating this moiety have demonstrated significant cytotoxic and antiproliferative activity against various cancer cell lines.
A series of novel naphthalene-substituted triazole spirodienones were evaluated for their anticancer potential. These compounds displayed potent antiproliferative activity against several human cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). One of the most active compounds, 6a, showed remarkable cytotoxicity with IC50 values ranging from 0.03 to 0.26 µM. nih.gov Mechanistic studies revealed that this compound induced its anticancer effects by arresting the cell cycle and inducing apoptosis in MDA-MB-231 cells. nih.gov Similarly, other studies on naphthoquinone analogues have identified compounds with potent and cancer cell-specific cytotoxicity. nih.gov
Table 2: In Vitro Antiproliferative Activity of Naphthalene-Substituted Triazole Spirodienones
| Cell Line | IC50 Range (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 0.03 - 0.26 | nih.gov |
| HeLa (Cervical Cancer) | 0.07 - 0.72 | nih.gov |
| A549 (Lung Cancer) | 0.08 - 2.00 | nih.gov |
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Understanding the relationship between a compound's chemical structure and its biological activity is fundamental to rational drug design. SAR studies for N-naphthalenyl carbamate analogues have been pursued through both ligand-based and computational approaches.
SAR studies for carbamate-based cholinesterase inhibitors have revealed key structural determinants for potency and selectivity. For BChE inhibition, the nature of the substituents on the carbamate nitrogen and the aromatic rings is critical. mdpi.comdk-chem.pl In a series of salicylanilide N,N-disubstituted carbamates, derivatives with N,N-diphenyl substitution led to more potent BChE inhibition. mdpi.com For naphthalene-containing carbamates, phenyl carbamate derivatives showed higher activity against BChE compared to benzyl carbamate derivatives. dk-chem.pl
In the context of anticancer activity, SAR studies of naphthalene-substituted compounds have shown that modifications to different parts of the molecule significantly impact cytotoxicity. For naphthalene-substituted triazole spirodienones, the introduction of various aromatic rings at the R1 position of the 1,2,4-triazole (B32235) ring conferred significant anticancer activity, whereas substitutions on the phenyl ring at the R2 position tended to decrease activity. nih.gov This indicates that specific structural configurations are required to achieve optimal interaction with the biological target.
Computational techniques like molecular docking and pharmacophore modeling are powerful tools for elucidating the binding modes of inhibitors and guiding the design of new analogues. epa.govnih.govnih.gov
Molecular docking studies of salicylanilide-based carbamates within the active sites of AChE and BChE have suggested that these compounds act as non-covalent inhibitors. mdpi.com The models show that the molecules occupy the enzyme's active site gorge, with diphenyl-substituted carbamates showing additional interactions with the peripheral anionic site (PAS), which can contribute to their inhibitory potency. mdpi.com For sulfonamide-based carbamates, molecular modeling helped to detail the binding mode of highly selective BChE inhibitors within the active site of both cholinesterases. mdpi.com
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. researchgate.netscience.gov This approach has been successfully used to design novel kinase inhibitors by creating a model based on known active compounds. nih.gov A pharmacophore model for a kinase inhibitor might include features like hydrogen bond acceptors/donors and hydrophobic groups arranged in a specific geometry. researchgate.net Such models can then be used as 3D queries to screen virtual libraries for new compounds with the potential for high binding affinity, accelerating the discovery of novel therapeutic agents. nih.govresearchgate.net
Investigation of Specific Biological Mechanism of Action for N-Aryl Carbamates
N-aryl carbamates, including naphthalenyl analogues, are known to function through various biological mechanisms, primarily by acting as inhibitors of key enzymes or as specially designed prodrugs that release an active pharmacological agent under specific physiological conditions. nih.govresearchgate.net
Characterization of Molecular Targets and Downstream Pathways
The primary mechanism of action for many biologically active N-aryl carbamates is the inhibition of serine hydrolase enzymes. This inhibition typically occurs through a covalent modification of the catalytic serine residue in the enzyme's active site. acs.orgmdpi.com The carbamate acts as a "warhead," where the carbonyl group undergoes nucleophilic attack by the serine's hydroxyl group. This process, known as carbamoylation, forms a stable covalent bond that inactivates the enzyme, often in a pseudo-irreversible manner. nih.govchemrxiv.orgmdpi.com The effectiveness and selectivity of these inhibitors are influenced by the steric and electronic properties of the substituents on both the nitrogen and the aryl group of the carbamate. chemrxiv.orgresearchgate.net
Key molecular targets for N-aryl carbamates include:
Fatty Acid Amide Hydrolase (FAAH): This enzyme is responsible for the degradation of endogenous cannabinoids like anandamide (B1667382) (AEA). acs.orgnih.gov N-aryl carbamates, particularly O-aryl carbamates, are potent FAAH inhibitors. nih.govnih.gov By carbamoylating the catalytic Ser241 residue, they block FAAH activity. mdpi.comnih.gov
Butyrylcholinesterase (BChE): A key enzyme in the cholinergic system, BChE is a target for treating neurodegenerative diseases like Alzheimer's. N-aryl carbamates can selectively inhibit BChE over the related acetylcholinesterase (AChE). mdpi.comnih.gov The inhibition mechanism is analogous to that of FAAH, involving carbamoylation of the active site serine (Ser198). chemrxiv.orgmdpi.com
The inhibition of these enzymes leads to the activation of specific downstream pathways:
FAAH Inhibition Pathway: By preventing the breakdown of anandamide, FAAH inhibitors elevate its levels, thereby enhancing the activation of cannabinoid receptors (CB1 and CB2). acs.orgnih.gov This enhanced endocannabinoid signaling is an intrinsic neuroprotective response and has therapeutic potential for a range of neurological disorders. nih.govnih.gov The activation of these signaling pathways can promote cell survival and tissue repair. nih.gov
BChE Inhibition Pathway: Inhibition of BChE increases the concentration and duration of the neurotransmitter acetylcholine in the synaptic cleft. This boosts cholinergic neurotransmission, which is beneficial in conditions characterized by a cholinergic deficit, such as Alzheimer's disease.
Table 1: Molecular Targets of N-Aryl Carbamates and Downstream Effects
| Molecular Target | Mechanism of Inhibition | Key Active Site Residue | Downstream Pathway Activated | Therapeutic Implication |
|---|---|---|---|---|
| Fatty Acid Amide Hydrolase (FAAH) | Covalent carbamoylation | Ser241 | Enhanced endocannabinoid signaling (via increased anandamide) | Neuroprotection, anti-inflammatory, pain relief nih.govnih.govnih.govnih.gov |
| Butyrylcholinesterase (BChE) | Covalent carbamoylation | Ser198 | Enhanced cholinergic signaling (via increased acetylcholine) | Management of neurodegenerative diseases chemrxiv.orgmdpi.comnih.gov |
Prodrug Design Principles and Linker Cleavage Mechanisms for N-Carbamates
The carbamate group is a versatile and widely used linker in prodrug design. nih.govacs.org A prodrug is an inactive or less active molecule that is metabolically converted into the active drug within the body. This strategy is employed to overcome limitations of a drug, such as poor solubility, instability, or rapid metabolism. nih.govresearchgate.net
Design Principles:
The core principle of using an N-carbamate linker is to mask a reactive or pharmacologically important amine or hydroxyl group on a parent drug. nih.govresearchgate.net This masking can improve the drug's stability against first-pass metabolism, enhance its permeability across cell membranes, and allow for targeted release at a specific site of action. nih.govacs.org The stability of the carbamate bond is crucial; it must be stable enough to reach the target tissue but cleavable under specific physiological conditions to release the active drug at an appropriate rate. nih.gov
Linker Cleavage Mechanisms:
The release of the active drug from an N-carbamate prodrug is achieved through various cleavage mechanisms, which can be broadly categorized as enzymatic or self-immolative.
Enzymatic Cleavage: Many carbamate linkers are designed to be substrates for endogenous enzymes that are abundant in specific tissues, such as the liver or tumors. Carboxylesterases (CEs) are a common class of enzymes that can hydrolyze carbamate bonds, releasing the parent drug. nih.govnih.gov This approach allows for tissue-specific drug activation. nih.gov
Self-Immolative Cleavage: This is a sophisticated strategy where the linker is designed to fragment and release the drug following a specific trigger event, without requiring a second enzyme. sigutlabs.com These linkers are often used in antibody-drug conjugates (ADCs) for targeted cancer therapy. chemrxiv.orgacs.org Common self-immolative mechanisms involving carbamates include:
1,6-Elimination: The p-aminobenzyl carbamate (PABC) system is a classic example. sigutlabs.comacs.org An initial enzymatic trigger (e.g., protease cleavage) unmasks an aniline (B41778) amine. This initiates a spontaneous 1,6-electronic cascade, leading to the fragmentation of the linker and release of the drug, carbon dioxide, and a quinone methide by-product. acs.org
Cyclization-Driven Elimination: In this mechanism, the triggering event unmasks a nucleophile within the linker structure. This nucleophile then undergoes a rapid intramolecular cyclization reaction (forming a stable 5- or 6-membered ring), which forces the cleavage of the carbamate bond and releases the drug. sigutlabs.comnih.gov
Tandem Eliminations: More complex systems can utilize a sequence of eliminations. For instance, α-ammonium carbamates have been designed to undergo a tandem 1,6-elimination followed by a 1,2-elimination to release the payload, a strategy that can improve the physicochemical properties of the conjugate. chemrxiv.orgchemrxiv.org
Table 2: N-Carbamate Prodrug Linker Cleavage Mechanisms
| Cleavage Mechanism | Trigger | Key Linker System | Description |
|---|---|---|---|
| Enzymatic Hydrolysis | Carboxylesterases (CEs) | Simple alkyl or aryl carbamates | Direct enzymatic hydrolysis of the carbamate bond to release the drug. nih.govnih.gov |
| 1,6-Elimination | Enzyme (e.g., protease) or chemical stimulus | p-aminobenzyl carbamate (PABC) | Trigger unmasks an amine, initiating an electronic cascade that fragments the linker. sigutlabs.comacs.org |
| Cyclization-Driven Elimination | Enzyme or chemical stimulus | Various (e.g., trimethyl carbamate) | Trigger unmasks an internal nucleophile that cyclizes, forcing drug release. acs.orgnih.gov |
| Tandem 1,6- and 1,2-Elimination | Enzyme (e.g., protease) | α-ammonium carbamates (AAC) | Trigger initiates a 1,6-elimination which then enables a spontaneous 1,2-elimination to release the drug. chemrxiv.orgchemrxiv.org |
Future Research Trajectories and Broader Implications for Benzyl N Naphthalen 2 Yl Carbamate Research
Synergistic Application of Computational and Synthetic Methodologies in Chemical Discovery
The integration of computational modeling with traditional synthetic chemistry is accelerating the discovery and optimization of new chemical entities. nih.govdigitellinc.comnih.gov This synergistic approach allows for the prediction of molecular properties and reaction outcomes, guiding experimental work and reducing the time and resources required for development. nih.govdigitellinc.com
In the context of carbamate (B1207046) synthesis, computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model molecular structures and predict vibrational frequencies. scirp.org These theoretical calculations are then compared with experimental data from techniques like Nuclear Magnetic Resonance (NMR) to validate the predicted models. digitellinc.comscirp.org This iterative process of prediction and verification enables a deeper understanding of reaction mechanisms and selectivity. For instance, studies on benzyl (B1604629) (2-hydroxyethyl)(methyl)carbamate have utilized first-principles calculations to analyze the reaction potential energy surface and electronic structure, thereby revealing the origins of product selectivity. digitellinc.com
This combined approach is not limited to reaction analysis. Computer-Aided Drug Design (CADD) plays a crucial role in screening large libraries of virtual compounds to identify potential drug candidates. nih.gov Techniques like molecular docking and molecular dynamics simulations help predict the binding affinity and mode of interaction between a small molecule, such as a carbamate derivative, and its biological target. nih.gov This allows researchers to prioritize the synthesis of the most promising compounds for further experimental testing. nih.gov
A notable example of this synergy is in the development of novel insecticides. By creating molecular models and synthesizing new ethyl benzyl carbamates, researchers have been able to explore their potential as ixodicides. scirp.org The computational analysis helps in understanding the structure-activity relationships, guiding the synthesis of more effective and selective agents. scirp.orgresearchgate.net
Rational Design of Next-Generation N-Aryl Carbamate Scaffolds
The N-aryl carbamate scaffold, including derivatives of Benzyl N-(naphthalen-2-YL)carbamate, serves as a versatile platform for designing new molecules with specific biological activities. organic-chemistry.orgnih.gov Rational design strategies are being employed to modify this core structure to enhance potency, selectivity, and other desirable properties for applications in medicine and agriculture. nih.govresearchgate.net
One key area of focus is the development of novel insecticides. The N-aryl carbamate structure is a known pharmacophore for inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects. researchgate.net By strategically modifying the substituents on the aryl ring and the carbamate nitrogen, researchers aim to design insecticides with increased potency against resistant insect strains while minimizing toxicity to non-target organisms like humans. researchgate.net
The naphthalene (B1677914) moiety, in particular, offers a rigid and bulky aromatic system that can be a key component in designing potent kinase inhibitors. nih.gov Rational drug design has led to the development of naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity. nih.gov These designs often retain key structural features of existing drugs while incorporating the naphthalene scaffold to improve binding affinity and efficacy. nih.gov
Furthermore, the synthesis of N-aryl carbamates is continually being improved. Efficient methods like the nickel-catalyzed photoredox N-arylation of carbamates provide a sustainable and versatile alternative to traditional palladium-catalyzed reactions, allowing for the creation of a wide variety of N-aromatic and N-heteroaromatic carbamate products. organic-chemistry.org
Potential Contributions of N-Naphthalenyl Carbamate Research to Chemical Biology Tool Development
The unique properties of N-naphthalenyl carbamates and related N-aryl carbamates make them valuable starting points for the development of sophisticated tools for chemical biology. These tools can be used to probe biological systems, track biochemical processes, and deliver bioactive molecules to specific targets. nih.gov
One exciting application is in the creation of molecular probes and sensors. The fluorescent properties of the naphthalene group can be harnessed to design probes that change their emission upon binding to a specific biological target. This allows for the real-time visualization of molecular events within living cells.
Furthermore, N-aryl carbamates can be incorporated into larger molecular architectures to create targeted drug delivery systems. nih.gov By attaching a carbamate-based drug to a carrier molecule that specifically recognizes cancer cells, for example, it may be possible to deliver the therapeutic agent directly to the tumor site, thereby increasing its efficacy and reducing side effects. nih.gov Nanotechnology offers promising avenues for creating such nanocarriers that can encapsulate and protect the carbamate drug until it reaches its intended destination. nih.gov
The development of new synthetic methodologies, such as the chemoselective superbase catalysis for the synthesis of N-heteroaryl carbamates from carbon dioxide, expands the toolbox for creating diverse carbamate structures. acs.org This allows for the fine-tuning of their properties for specific chemical biology applications.
The versatility of the carbamate functional group also lends itself to the synthesis of "caged" compounds. In this approach, a bioactive molecule is rendered inactive by the attachment of a photolabile carbamate group. The active molecule can then be released at a specific time and location by shining light of a particular wavelength, providing precise temporal and spatial control over its activity.
Q & A
Q. What are the common synthetic routes for Benzyl N-(naphthalen-2-YL)carbamate, and how are reaction conditions optimized?
The compound is typically synthesized via coupling reactions between benzyl carbamate derivatives and brominated naphthalene precursors. For example, tert-butyl-protected intermediates (e.g., tert-butyl 6-formylnaphthalen-2-ylcarbamate) are reacted under Pd-catalyzed conditions to introduce the carbamate group, achieving yields up to 50% . Key optimization parameters include temperature control (20–25°C), solvent selection (e.g., THF or dichloromethane), and the use of protecting groups to prevent side reactions. Reaction progress is monitored via TLC or LC-MS .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR (400–500 MHz in CDCl) resolve aromatic protons (δ 7.2–8.1 ppm) and carbamate carbonyl signals (δ 155–156 ppm). For example, the naphthalene protons appear as multiplet clusters .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 639.1 [M+H]) and fragmentation patterns .
- X-ray Crystallography : Used to determine crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N bonds at 2.8–3.0 Å). SHELX software refines structures, with R-factors < 0.05 for high-quality datasets .
Q. What are the key physical and chemical properties influencing its reactivity?
The compound’s reactivity stems from:
- Carbamate Group : Susceptible to hydrolysis under acidic/basic conditions.
- Naphthalene Core : Participates in π-π stacking and electrophilic substitution.
- Hydrogen-Bonding Sites : The NH group in the carbamate moiety facilitates interactions with biological targets. Solubility is limited in polar solvents, requiring DMSO or DMF for in vitro assays .
Q. How is purity assessed during synthesis, and what impurities are common?
Purity is evaluated via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Common impurities include unreacted brominated precursors (retention time ~12–14 min) and deprotected intermediates. Recrystallization from ethanol/water mixtures improves purity to >95% .
Q. What safety precautions are critical when handling this compound?
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to dust/volatile byproducts.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives with bulky substituents?
- Protecting Groups : tert-Butoxycarbonyl (Boc) groups prevent undesired side reactions during coupling steps.
- Catalyst Optimization : Pd(PPh) or Pd(OAc) with ligands (e.g., XPhos) enhances cross-coupling efficiency.
- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h while maintaining ~60% yield .
Q. What challenges arise in crystallographic analysis, and how are they resolved?
- Disorder in Crystal Lattices : Common in flexible carbamate chains. Solved by cooling crystals to 100 K and using SHELXL’s TWIN/BASF commands for refinement .
- Weak Diffraction : Low-symmetry space groups (e.g., P2/c) require high-resolution data (d-spacing < 0.8 Å) from synchrotron sources .
Q. How do structural modifications impact biological activity?
- Naphthalene Substitution : 6-Amino derivatives (e.g., Compound 114) show 3× higher anticancer activity (IC = 12 µM) compared to unmodified analogs due to enhanced DNA intercalation .
- Carbamate Alkylation : Introducing ethyl groups reduces hydrolysis half-life from 8h to 2h, affecting in vivo efficacy .
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking (AutoDock Vina) : Identifies binding pockets in enzymes (e.g., topoisomerase II) with ΔG ≈ -9.5 kcal/mol.
- MD Simulations (GROMACS) : Reveal stable ligand-protein complexes over 100 ns trajectories, validating hydrogen bonds with Asp543 and Lys785 residues .
Q. How are contradictory bioactivity data resolved across studies?
Discrepancies (e.g., IC variations in antimicrobial assays) are addressed by:
- Standardized Assays : Using CLSI guidelines for MIC determination.
- Metabolite Profiling : LC-HRMS identifies active metabolites (e.g., hydrolyzed carbamic acid derivatives) that contribute to observed effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
